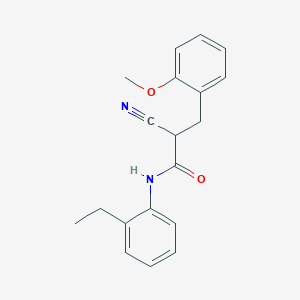

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide

Description

2-Cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide is a synthetic acrylamide derivative characterized by a cyano group at the C2 position, an N-(2-ethylphenyl) substituent, and a 2-methoxyphenyl group at the C3 position. Its molecular weight is 308.38 g/mol (CAS: 1260939-80-7) .

Propriétés

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-14-8-4-6-10-17(14)21-19(22)16(13-20)12-15-9-5-7-11-18(15)23-2/h4-11,16H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIQDAMJLOIVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-ethylphenylamine with 2-methoxybenzaldehyde to form an imine intermediate.

Addition of Cyano Group: The imine intermediate is then reacted with a cyanide source, such as sodium cyanide, under basic conditions to introduce the cyano group.

Amidation: The final step involves the reaction of the cyano intermediate with a suitable amide source, such as acetic anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Applications De Recherche Scientifique

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related acrylamides, propanamides, and benzamide derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Effects on Bioactivity: The 2-ethylphenyl group in the target compound may enhance lipophilicity compared to analogs with smaller substituents (e.g., 4-methoxyphenyl in ACR-2) .

Polarity and Solubility: The hydroxyl group in 2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide increases polarity, which could improve aqueous solubility compared to the target compound.

Corrosion Inhibition: Analog ACR-2 (84.5% inhibition efficiency) suggests that the target compound’s cyano and methoxyphenyl groups may similarly adsorb onto metal surfaces, acting as mixed-type inhibitors.

Synthetic Accessibility :

- Derivatives like those in and highlight the versatility of propanamide backbones for introducing diverse substituents, though steric hindrance (e.g., 2,3-dimethylphenyl in ) may complicate synthesis.

Activité Biologique

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide is C₁₉H₂₀N₂O₂, with a molecular weight of approximately 308.38 g/mol. The structure features a cyano group and methoxy groups which are crucial for its biological activity. The compound is typically presented as a white crystalline solid, soluble in organic solvents such as ethanol and acetone.

The biological activity of 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound's binding affinity to enzymes or receptors. This interaction may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Biological Activity Studies

Research studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide exhibits significant antimicrobial properties against various bacterial strains. The exact mechanism may involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The cytotoxic effects were observed to be dose-dependent, with IC50 values indicating substantial potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Not specified | Disruption of cell membrane integrity |

| Anticancer | MCF-7 | ~1.93 μM | Induction of apoptosis |

| Anticancer | U-937 | ~2.84 μM | Inhibition of cell proliferation |

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on the MCF-7 breast cancer cell line showed that 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide triggered apoptosis through caspase activation, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Further investigations revealed that the compound might inhibit specific enzymes linked to cancer progression, although detailed pathways remain to be fully elucidated.

- Comparative Studies : When compared to structurally similar compounds, such as 2-cyano-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)propanamide, the unique arrangement of functional groups in 2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide appears to enhance its biological activity profile, making it a promising candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.